Methyl 4-(chloromethyl)thiophene-2-carboxylate
Overview
Description
Methyl 4-(chloromethyl)thiophene-2-carboxylate: is an organic compound with the molecular formula C7H7ClO2S and a molecular weight of 190.65 g/mol . This compound belongs to the class of thiophene derivatives, which are known for their diverse applications in medicinal chemistry and material science . Thiophene derivatives are characterized by a five-membered ring containing one sulfur atom, which imparts unique chemical properties to these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Method 1: One common method for synthesizing methyl 4-(chloromethyl)thiophene-2-carboxylate involves the reaction of thiophene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride.
Industrial Production Methods:
Industrial production of this compound typically follows the same synthetic routes as described above but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Methyl 4-(chloromethyl)thiophene-2-carboxylate can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the ester group can be achieved using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as dimethylformamide or ethanol.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran or diethyl ether.
Major Products Formed:
Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Scientific Research Applications
Chemistry:
Methyl 4-(chloromethyl)thiophene-2-carboxylate is used as an intermediate in the synthesis of more complex thiophene derivatives, which are valuable in the development of organic semiconductors, organic field-effect transistors, and organic light-emitting diodes .
Biology and Medicine:
In medicinal chemistry, thiophene derivatives have shown potential as anti-inflammatory, antimicrobial, and anticancer agents . This compound serves as a building block for the synthesis of these biologically active compounds .
Industry:
The compound is used in the production of corrosion inhibitors and as a precursor for the synthesis of various agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of methyl 4-(chloromethyl)thiophene-2-carboxylate is primarily related to its ability to undergo nucleophilic substitution reactions. The chlorine atom in the chloromethyl group is highly reactive and can be replaced by various nucleophiles, leading to the formation of new compounds with different biological activities . The thiophene ring system also contributes to the compound’s reactivity and its ability to interact with biological targets .
Comparison with Similar Compounds
Methyl thiophene-2-carboxylate: This compound lacks the chloromethyl group and is less reactive in nucleophilic substitution reactions.
Methyl 4,5-bis(chloromethyl)thiophene-2-carboxylate: This compound contains an additional chloromethyl group, making it more reactive and versatile in synthetic applications.
Methyl 4-methylthiophene-2-carboxylate: This compound has a methyl group instead of a chloromethyl group, resulting in different reactivity and applications.
Uniqueness:
Methyl 4-(chloromethyl)thiophene-2-carboxylate is unique due to the presence of the chloromethyl group, which enhances its reactivity and makes it a valuable intermediate in the synthesis of various biologically active compounds . Its ability to undergo a wide range of chemical reactions makes it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
methyl 4-(chloromethyl)thiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2S/c1-10-7(9)6-2-5(3-8)4-11-6/h2,4H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMKOZMCIPWLDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CS1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428318 | |
Record name | methyl 4-(chloromethyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70428318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34767-85-6 | |
Record name | methyl 4-(chloromethyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70428318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 4-(chloromethyl)thiophene-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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